molecular formula C14H20N2S3 B292466 2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B292466
M. Wt: 312.5 g/mol
InChI Key: UEVMASIQAIAERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine, commonly known as TDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its therapeutic potential. TDP is a thienopyrimidine derivative that has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of TDP is not fully understood. However, studies have suggested that TDP may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. For example, TDP has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis and repair. Inhibition of this enzyme may lead to DNA damage and cell death. TDP has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
TDP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that TDP can induce apoptosis and inhibit cell proliferation in cancer cells. TDP has also been shown to inhibit viral replication and reduce the viral load in infected cells. In addition, TDP has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. TDP has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of TDP is its high yield and ease of synthesis. TDP can be synthesized using standard laboratory techniques and is readily available for research purposes. In addition, TDP has been shown to exhibit potent anticancer, antiviral, and anti-inflammatory activity, making it a promising therapeutic agent. However, one of the limitations of TDP is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on TDP. One area of interest is the development of TDP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of TDP, which may provide insights into its therapeutic potential. Finally, further studies are needed to evaluate the safety and efficacy of TDP in preclinical and clinical settings, which may pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of TDP involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropylthiocyanate and sodium hydride. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form TDP. The yield of TDP is typically high, and the compound can be purified using standard chromatographic techniques.

Scientific Research Applications

TDP has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. TDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, TDP has been shown to induce apoptosis, or programmed cell death, in cancer cells. TDP has also been investigated for its antiviral activity, particularly against the hepatitis C virus. TDP has been shown to inhibit viral replication and reduce the viral load in infected cells. Finally, TDP has been studied for its anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C14H20N2S3

Molecular Weight

312.5 g/mol

IUPAC Name

5,6-dimethyl-2,4-bis(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H20N2S3/c1-7(2)17-12-11-9(5)10(6)19-13(11)16-14(15-12)18-8(3)4/h7-8H,1-6H3

InChI Key

UEVMASIQAIAERU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(=N2)SC(C)C)SC(C)C)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)SC(C)C)SC(C)C)C

Origin of Product

United States

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